chemical structure and properties of pyrazine-2,3-dicarbaldehyde
chemical structure and properties of pyrazine-2,3-dicarbaldehyde
Executive Summary
Pyrazine-2,3-dicarbaldehyde (CAS: 194409-42-2) is a highly reactive, electron-deficient heterocyclic building block[1]. Characterized by a 1,4-diazine core flanked by two adjacent formyl groups, this molecule serves as a critical intermediate in the synthesis of complex fused heterocycles, including pyrazino-quinoxalines and pteridine derivatives. Its primary application in modern drug discovery involves the development of G-protein-coupled receptor 6 (GPR6) modulators, which are actively under investigation for the treatment of Parkinson's disease, levodopa-induced dyskinesias, and schizophrenia[2]. This technical guide details the structural properties, handling considerations, and a self-validating synthetic protocol for pyrazine-2,3-dicarbaldehyde.
Molecular Architecture and Electronic Properties
The unique reactivity of pyrazine-2,3-dicarbaldehyde stems from the synergistic electron-withdrawing effects of the pyrazine nitrogen atoms and the ortho-dialdehyde moiety[3].
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Extreme Electrophilicity: The electronegative pyrazine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This makes the carbonyl carbons exceptionally susceptible to nucleophilic attack.
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Hydration Tendency: Like other highly electron-deficient aldehydes, pyrazine-2,3-dicarbaldehyde readily forms hydrates or hemiacetals in the presence of moisture or alcohols. Consequently, it must be stored under strictly anhydrous conditions and handled in non-nucleophilic solvents (e.g., dichloromethane).
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Thermodynamic Sink: When reacted with 1,2-dinucleophiles (such as 1,2-diamines), the system rapidly undergoes a double condensation reaction. The thermodynamic stability of the resulting extended, conjugated aromatic system drives the reaction to completion, making it a highly efficient scaffold for fragment-based drug design[2].
Figure 1: Divergent reactivity pathways of pyrazine-2,3-dicarbaldehyde driven by electrophilicity.
Physicochemical Profile
To facilitate analytical tracking and computational modeling, the core physicochemical properties of pyrazine-2,3-dicarbaldehyde are summarized below[1][3].
| Property | Value |
| IUPAC Name | Pyrazine-2,3-dicarbaldehyde |
| CAS Registry Number | 194409-42-2 |
| Molecular Formula | C6H4N2O2 |
| Molecular Weight | 136.11 g/mol |
| SMILES String | O=CC1=NC=CN=C1C=O |
| Topological Polar Surface Area (TPSA) | ~59.9 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Solubility | Dichloromethane, DMSO, Ethyl Acetate (Avoid protic solvents) |
Synthetic Methodologies: Controlled Oxidation
The synthesis of pyrazine-2,3-dicarbaldehyde is typically achieved via the oxidation of pyrazine-2,3-diyldimethanol[2]. The choice of oxidant is critical; aggressive oxidants (like KMnO4) lead to over-oxidation to the dicarboxylic acid, while Swern conditions can sometimes yield complex thioacetal byproducts due to the extreme electrophilicity of the product. Dess-Martin Periodinane (DMP) is the reagent of choice due to its mild, anhydrous nature and high chemoselectivity[2].
Figure 2: Synthetic workflow and downstream functionalization of pyrazine-2,3-dicarbaldehyde.
Validated Experimental Protocol: DMP Oxidation of Pyrazine-2,3-diyldimethanol
Causality & Rationale: This protocol utilizes DMP to ensure an anhydrous environment, preventing the formation of unreactive hydrate species. The biphasic basic quench is specifically designed to neutralize acetic acid (a byproduct of DMP) and reduce hypervalent iodine species simultaneously, preventing acid-catalyzed degradation of the pyrazine core.
Materials:
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Pyrazine-2,3-diyldimethanol (1.0 eq, limiting reagent)
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Dess-Martin Periodinane (2.5 eq, slight excess to ensure complete double oxidation)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃
Step-by-Step Methodology:
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Inert Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve pyrazine-2,3-diyldimethanol (1.0 mmol) in anhydrous DCM (10 mL). Rationale: Argon prevents atmospheric moisture from hydrating the nascent dialdehyde.
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Controlled Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (2.5 mmol) portion-wise over 10 minutes. Rationale: The initial oxidation is exothermic; cooling prevents thermal decomposition of the intermediate periodinane complex.
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Oxidation Phase: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 3 hours[2]. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) or LC-MS.
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Biphasic Quenching: Once the starting material is consumed, add 10 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-30 minutes until the organic layer transitions from cloudy to clear. Rationale: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts to highly soluble iodobenzene derivatives, while NaHCO₃ neutralizes the acetic acid generated during the oxidation, protecting the acid-sensitive dialdehyde.
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Extraction & Isolation: Separate the organic layer. Extract the aqueous phase with DCM (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C) to minimize thermal degradation.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield pure pyrazine-2,3-dicarbaldehyde.
Self-Validation & Quality Control:
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¹H NMR (CDCl₃): The success of the reaction is confirmed by the disappearance of the benzylic/aliphatic -CH₂- protons (typically around 4.5-5.0 ppm) and the appearance of a sharp, downfield aldehyde singlet (2H) between 10.0 and 10.5 ppm. The pyrazine aromatic protons will appear as a distinct singlet or tightly coupled AB system (2H) around 8.8-9.0 ppm.
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Visual Inspection: The product should be a crystalline solid. If a viscous oil is obtained, it often indicates incomplete removal of acetic acid or partial hydration.
Applications in Medicinal Chemistry
Pyrazine-2,3-dicarbaldehyde is a highly prized intermediate in the pharmaceutical industry, particularly in the synthesis of central nervous system (CNS) therapeutics.
A prominent example is its use in the synthesis of quinoxaline and pyrazino-fused derivatives that act as modulators of G-protein-coupled receptor 6 (GPR6)[2]. GPR6 is highly expressed in the striatum of the brain and is a critical target for motor control pathways. Modulators synthesized from pyrazine-2,3-dicarbaldehyde are actively being investigated for the treatment of Parkinson's disease, levodopa-induced dyskinesias, and schizophrenia[2]. The ability of pyrazine-2,3-dicarbaldehyde to rapidly condense with substituted diamines allows medicinal chemists to rapidly generate libraries of rigid, planar heterocycles that intercalate into or bind specifically to the narrow binding pockets of GPCRs.
References
- BLD Pharm. "68282-53-1 | 5-Methyl-1H-imidazole-4-carbaldehyde | BLD Pharm (Related Products: 194409-42-2 Pyrazine-2,3-dicarbaldehyde)". BLD Pharm Catalog.
- Takeda Pharmaceutical Co Ltd. "WO2014028479A1 - Quinoxaline derivatives as gpr6 modulators". Google Patents.
- Google Patents. "CN105579907A - 感放射线性组合物及图案制造方法".
